molecular formula C16H15NO3S B1267752 1-Tosyl-2,3-dihydroquinolin-4(1H)-one CAS No. 14278-37-6

1-Tosyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1267752
CAS No.: 14278-37-6
M. Wt: 301.4 g/mol
InChI Key: GQAKYOFBASLWCY-UHFFFAOYSA-N
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Description

1-Tosyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the class of quinolinones It is characterized by the presence of a tosyl group attached to the nitrogen atom of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-2,3-dihydroquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-tosyl-2-aminobenzyl alcohol with an appropriate reagent. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinoline derivatives with different substituents.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

1-Tosyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tosyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives: Compounds with different substituents on the quinolinone ring.

    Quinolinone derivatives: Compounds with similar core structures but different functional groups.

    Dihydroquinoline derivatives: Compounds with reduced quinoline rings and various substituents.

Uniqueness

This compound is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

1-Tosyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a quinoline backbone with a tosyl group at the nitrogen position. The synthesis typically involves the reaction of various precursors such as diethyl methylphosphonate and tosylamino compounds, followed by cyclization to form the dihydroquinolone structure.

Synthesis Pathway:

  • Reaction of diethyl methylphosphonate with methyl 2-(tosylamino)benzoate.
  • Condensation with aldehydes to form the desired 2,3-dihydroquinolin-4(1H)-one derivatives.
  • Characterization through techniques like NMR and X-ray crystallography to confirm structure and purity.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines. In particular, studies have shown:

  • Cytotoxicity: The compound has been tested against leukemia cell lines (NALM-6 and HL-60) and breast cancer cells (MCF-7), demonstrating high cytotoxicity with IC50 values often below 1 μM .
  • Mechanism of Action: The compound's action may involve the inhibition of key cellular processes such as proliferation and induction of apoptosis in cancer cells. Notably, it has been shown to inhibit the ABCB1 transporter, which is often implicated in drug resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoline ring. Research has identified that modifications at different positions can enhance or diminish cytotoxic effects:

CompoundCell LineIC50 (μM)
This compoundHL-60< 1
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60>5-fold more cytotoxic than HUVEC
3-Methylidene derivativesMCF-7< 1

Additional Biological Activities

Beyond its anticancer effects, this compound has also been investigated for:

  • Antimicrobial Properties: Quinoline derivatives have been noted for their broad-spectrum antibiotic activities, suggesting potential applications in treating infections .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cytotoxicity Study: A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against resistant cancer phenotypes .
  • Mechanistic Insights: Molecular docking studies have suggested feasible binding modes of this compound to specific protein targets involved in cancer progression, providing insights into its mechanism of action .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAKYOFBASLWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300001
Record name MLS002920228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14278-37-6
Record name MLS002920228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic strategies are employed to produce 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and how does their structure influence their cytotoxic activity?

A1: Researchers have developed an efficient multi-step synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones. The process involves reacting diethyl methylphosphonate with methyl 2-(tosylamino)benzoate, followed by condensation with various aldehydes. This yields 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols, which are then utilized as Horner–Wadsworth–Emmons reagents in an olefination reaction with formaldehyde to achieve the desired 3-methylidene-2,3-dihydroquinolin-4(1H)-ones [].

Q2: Beyond cytotoxic activity, what other biological effects have been observed with 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, particularly related to drug resistance?

A2: Interestingly, research indicates that certain 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones can act as potent inhibitors of the ABCB1 transporter []. This transporter plays a crucial role in multi-drug resistance, often effluxing anticancer drugs from tumor cells and thereby reducing their efficacy. The ability of these compounds to inhibit ABCB1 suggests a potential strategy for combating drug resistance in cancer treatment. This dual action – direct cytotoxicity and ABCB1 inhibition – makes them promising candidates for further investigation as potential anticancer therapeutics [].

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